N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,5-dimethylpyrazole-3-carboxamide
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Overview
Description
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a dioxolo and benzothiazole moiety fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the pyrazole ring with the carboxamide group under controlled conditions, often using catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are meticulously controlled to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
[1,3]Dioxolo[4’,5’4,5]benzo[1,2-d]thiazol-6-amine: Shares the benzothiazole and dioxolo moieties but lacks the pyrazole and carboxamide groups.
Benzo[1,2-b6,5-b′]dithiophene(dithiazole)-4,5-dione: Contains a similar benzothiazole structure but with different substituents and functional groups.
Uniqueness
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Biological Activity
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,5-dimethylpyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and the mechanisms through which it exerts its effects.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of [1,3]dioxolo[4,5-f][1,3]benzothiazole derivatives with 2,5-dimethylpyrazole. The structural formula is represented as:
This compound features a benzothiazole core linked to a pyrazole moiety, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its anticancer, antibacterial, and anti-inflammatory properties.
Anticancer Activity
Research indicates that this compound exhibits notable antiproliferative effects against several cancer cell lines. For example:
- Cell Lines Tested : Huh7 (hepatocellular carcinoma), MCF7 (breast cancer), and HCT116 (colon cancer).
- IC50 Values : Compounds derived from this structure showed IC50 values lower than 5 μM against these cell lines, indicating strong antiproliferative activity .
Antibacterial Activity
The compound has also demonstrated antibacterial properties. In vitro studies revealed:
- Target Bacteria : Effective against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus.
- Minimum Inhibitory Concentrations (MIC) : The MIC values ranged from 0.052 mg/mL to 1.6 mg/mL depending on the bacterial strain tested .
The mechanisms underlying the biological activities of this compound can be attributed to several factors:
Enzyme Inhibition
The compound acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and cancer progression. The following data summarizes the inhibitory effects observed:
Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
---|---|---|
5h | 11.60 | 15.36 |
10a | 30.52 | 86.52 |
10i | 2.55 | 0.0 |
These results suggest that modifications in the chemical structure significantly affect enzyme inhibition potency .
Induction of Apoptosis
Studies have shown that treatment with this compound leads to apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
Case Studies
Several case studies illustrate the efficacy of this compound:
-
Study on Hepatocellular Carcinoma :
- Objective : Evaluate antiproliferative effects.
- Findings : Significant reduction in cell viability at concentrations above 5 μM.
-
Study on Bacterial Inhibition :
- Objective : Test antibacterial efficacy against multiple strains.
- Findings : Compound showed broad-spectrum activity with varying MIC values across different bacteria.
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-7-3-9(18(2)17-7)13(19)16-14-15-8-4-10-11(21-6-20-10)5-12(8)22-14/h3-5H,6H2,1-2H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXWOWVWCZMYCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.